molecular formula C21H19NO2 B126124 2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- CAS No. 143572-55-8

2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl-

Cat. No. B126124
M. Wt: 317.4 g/mol
InChI Key: NENATYDAFDTMOB-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- is a chemical compound that has shown significant potential in scientific research applications. It is a member of the pyridinone family of compounds, which have been widely studied for their diverse biological activities.

Mechanism Of Action

The mechanism of action of 2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are critical for cancer cell survival and proliferation. Further research is needed to fully elucidate the compound's mechanism of action.

Biochemical And Physiological Effects

In addition to its potential anti-cancer properties, 2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- has also been shown to exhibit other biochemical and physiological effects. Studies have suggested that the compound may have anti-inflammatory, antioxidant, and neuroprotective properties, making it a potentially useful therapeutic agent for a variety of conditions.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research involving 2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl-. One area of interest is the development of new derivatives and analogs of the compound, which may exhibit improved anti-cancer activity or other beneficial properties. Additionally, further research is needed to fully elucidate the compound's mechanism of action and to identify potential drug targets for therapeutic intervention. Finally, clinical trials will be needed to determine the safety and efficacy of the compound in human patients.

Synthesis Methods

The synthesis of 2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- can be achieved through a multi-step process involving the reaction of various starting materials. One of the most common methods involves the reaction of 4-methylbenzoyl chloride with 2-amino-5,6-dimethylpyridine, followed by further modifications to yield the final product.

Scientific Research Applications

2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- has been extensively studied for its potential in various scientific research applications. One of the most promising areas of research involves its use as a potential anti-cancer agent. Studies have shown that the compound exhibits significant cytotoxicity against a variety of cancer cell lines, making it a promising candidate for further investigation.

properties

CAS RN

143572-55-8

Product Name

2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl-

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

1,6-dimethyl-3-(4-methylbenzoyl)-4-phenylpyridin-2-one

InChI

InChI=1S/C21H19NO2/c1-14-9-11-17(12-10-14)20(23)19-18(16-7-5-4-6-8-16)13-15(2)22(3)21(19)24/h4-13H,1-3H3

InChI Key

NENATYDAFDTMOB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=C(N(C2=O)C)C)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=C(N(C2=O)C)C)C3=CC=CC=C3

Other CAS RN

143572-55-8

synonyms

1,6-Dimethyl-3-(4-methylbenzoyl)-4-phenyl-2(1H)-pyridinone

Origin of Product

United States

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